molecular formula C7H6N2S B3022789 2-Methylthiazolo[5,4-b]pyridine CAS No. 91813-40-0

2-Methylthiazolo[5,4-b]pyridine

Cat. No.: B3022789
CAS No.: 91813-40-0
M. Wt: 150.2 g/mol
InChI Key: NVXPSQIYZCKHMN-UHFFFAOYSA-N
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Description

2-Methylthiazolo[5,4-b]pyridine (MTZP) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Said et al. (2004) focused on the synthesis of new thiazolopyrimidines and their derivatives, including compounds related to 2-Methylthiazolo[5,4-b]pyridine. These compounds were evaluated for their antimicrobial and antitumor properties, where some demonstrated promising antimicrobial activity, but none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Synthesis of Novel Derivatives

Palamarchuk et al. (2019) explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, a process involving intramolecular cyclization and nucleophilic substitution. This research contributes to the development of new this compound derivatives (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Antiinflammatory and Analgesic Applications

Clark et al. (1978) identified certain derivatives of this compound as possessing antiinflammatory and analgesic activities. These compounds showed comparable activity to known antiinflammatory agents without causing gastrointestinal irritation typically associated with acidic antiinflammatory compounds (Clark, Pessolano, Witzel, Lanza, Shen, van Arman, & Risley, 1978).

Photophysical Analysis and Sensor Development

Tan et al. (2015) developed a new type of AIE (Aggregation-Induced Emission) material from isothiazolo[5,4-b]pyridin-3(2H)-one derivatives. These materials were synthesized and analyzed for their photophysical properties. The study also demonstrated the application of this material in the detection of cysteine and glutathione (Tan, Du, Yang, & Ma, 2015).

Catalytic Synthesis

Choo et al. (2005) synthesized 2-Aminothiazolo[5,4-b]pyridines through a catalyzed cyclization process. This research contributes to the understanding of the synthesis mechanisms and potential applications of this compound and its derivatives (Choo, Yoon, Song, Kim, Han, & Choo, 2005).

Development of Cationic Dyes

Radulescu et al. (2008) investigated the synthesis and characterization of new cationic dye derivatives from 2-aminothiazolo[5,4-c]pyridine. The study included the analysis of the chemical structures and the conditions of the dyeing process, indicating potential applications in the textile industry (Radulescu, Hossu, Ioniţă, & Moater, 2008).

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPSQIYZCKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus pentasulfide (56.5 g) and Na2CO3 (13.7 g) were mixed together in 400 mL of THF for ~30 min. To this solution, a solution of the product of Step 1 (17.32 g) in 100 mL of THF was added and the mixture was stirred at room temperature overnight. 2M NaOH (500 mL) was added and the mixture was stirred at room temperature for 2 hr. The product was extracted in EtOAc, washed with brine, dried over Na2SO4, and purified by flash chromatography on silica with EtOAc: toluene 20:80; yield: 12.07 g, (83%).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methylthiazolo[5,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-Methylthiazolo[5,4-b]pyridine
Reactant of Route 4
2-Methylthiazolo[5,4-b]pyridine
Reactant of Route 5
2-Methylthiazolo[5,4-b]pyridine
Reactant of Route 6
2-Methylthiazolo[5,4-b]pyridine

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